molecular formula C14H12ClF2NO2S B10966929 N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

Cat. No.: B10966929
M. Wt: 331.8 g/mol
InChI Key: RCYZTOKLWOKGBC-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chlorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 1-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: The major products are the substituted sulfonamides, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific oxidizing or reducing agent and conditions employed.

    Hydrolysis: The primary products are the corresponding amine and sulfonic acid.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the chlorophenyl ethyl group and the difluorobenzene ring in This compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other sulfonamide compounds and make it a valuable compound for research and development.

Properties

Molecular Formula

C14H12ClF2NO2S

Molecular Weight

331.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C14H12ClF2NO2S/c1-9(10-2-4-11(15)5-3-10)18-21(19,20)14-8-12(16)6-7-13(14)17/h2-9,18H,1H3

InChI Key

RCYZTOKLWOKGBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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